N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Overview
Description
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C8H6F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, leading to the modulation of biochemical pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry and industrial processes .
Biological Activity
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine (C8H6F3NO) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The molecular structure is characterized by:
- Molecular Formula : C8H6F3NO
- Molecular Weight : Approximately 201.14 g/mol
- Functional Groups : Hydroxylamine and trifluoromethyl
This combination of functional groups may contribute to the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Hydroxylamines are known to act as enzyme inhibitors, particularly in the context of redox-active enzymes. The presence of the hydroxylamine moiety facilitates interactions with active sites of enzymes, potentially leading to inhibition.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells. This property is particularly valuable in anticancer drug design.
- Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to penetrate microbial membranes, suggesting potential applications as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity : Research has indicated that hydroxylamine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against human lung (A549) and liver (HepG2) cancer cell lines .
- Antimicrobial Properties : A study highlighted the potential of hydroxylamines in combating bacterial infections, with some derivatives demonstrating significant antibacterial activity against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the trifluoromethyl group can significantly affect biological potency. For example, varying the position or nature of substituents on the aromatic ring can enhance or diminish activity against specific targets.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONPAPDKZQLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380502 | |
Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-83-2 | |
Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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